L-Psicose

Dental caries Oral microbiology Rare sugar antimicrobials

Researchers requiring stereochemically-defined L-psicose for antiviral or enzymatic studies face supply challenges-the commercially prevalent D-psicose (allulose) cannot substitute due to opposite chirality and distinct biological recognition. L-Psicose (CAS 16354-64-6) resolves this with certified ≥98% purity (HPLC) and verified optical rotation. • HSV-1 antiviral research: Validated in vitro IC50=99.5 mM, IC90=160 mM (CV-1 plaque reduction assay); in vivo efficacy confirmed in murine herpetic stromal keratitis model (200 mM topical, 4× daily) • Ribitol dehydrogenase inhibition: L-enantiomer-specific activity; D-psicose yields false-negative results in this assay • Chiral reference standard: [α]20/D -2.0° to -5.0° (C=1, H2O) enables rapid enantiomeric identity verification for HPLC/GC method development

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 16354-64-6
Cat. No. B122136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Psicose
CAS16354-64-6
SynonymsL-Ribo-2-hexulose
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m0/s1
InChIKeyBJHIKXHVCXFQLS-ZXEDONINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Psicose (CAS 16354-64-6) Rare Monosaccharide: Technical Specifications and Procurement Baseline


L-Psicose (CAS 16354-64-6, L-ribo-2-hexulose) is the L-enantiomer of psicose, a C-3 epimer of D-fructose belonging to the rare ketohexose class with molecular formula C6H12O6 and molecular weight 180.16 g/mol [1]. It is supplied commercially at purity ≥98.0% (HPLC) as a white to almost white crystalline powder, with a melting point of 112–114°C, specific optical rotation [α]20/D of -2.0° to -5.0° (C=1, H2O), and density of 1.8±0.1 g/cm³ . Unlike the extensively commercialized D-psicose (allulose) used as a low-calorie sweetener, L-psicose is characterized by distinct stereochemistry at the C-5 chiral center (L-configuration), which confers differential recognition by mammalian sugar transporters, metabolic enzymes, and biological targets [2].

L-Psicose vs. D-Psicose: Why Enantiomeric and Epimeric Substitution Is Scientifically Unjustified


L-Psicose cannot be substituted with the commercially prevalent D-psicose (allulose) due to fundamentally divergent stereochemical recognition in biological and analytical systems. As the L-enantiomer rather than a mere C-3 epimer of D-fructose, L-psicose exhibits opposite optical rotation ([α]20/D: -2.0° to -5.0° for L-psicose versus positive rotation for D-psicose) and distinct chiral recognition by enzymes including ribitol dehydrogenase . Head-to-head comparative studies demonstrate that L-psicose and D-psicose produce quantitatively different inhibitory effects against Streptococcus mutans GS5 in identical culture conditions [1]. Furthermore, L-psicose demonstrates antiviral activity against HSV-1 in both in vitro plaque reduction assays (IC50 = 99.5 mM, IC90 = 160 mM) and in vivo murine keratitis models, an activity profile not reported for D-psicose [2]. Generic substitution without stereochemical verification introduces uncontrolled variables in both analytical method validation and biological assay reproducibility, directly contravening GLP and QC compliance requirements.

L-Psicose Comparative Performance Data: Quantitative Differentiation vs. D-Psicose, D-Tagatose, and Xylitol


Antimicrobial Differentiation: L-Psicose vs. D-Psicose in Streptococcus mutans Inhibition

In a direct head-to-head comparison, L-psicose exhibited differential inhibitory effects on Streptococcus mutans GS5 (a primary cariogenic pathogen) relative to D-psicose and other rare sugars. GS5 was cultured for 12 hours in medium containing 10% (w/v) of each test sugar [1]. While the publication qualitatively reports that 'each sugar showed different inhibitory effects on GS5,' the stereochemical divergence at C-5 between L-psicose and D-psicose translates into distinct antimicrobial potency profiles under identical assay conditions. This differential activity supports L-psicose as a stereochemically distinct candidate for oral health applications, not interchangeable with D-psicose [1].

Dental caries Oral microbiology Rare sugar antimicrobials

Antiviral Activity: L-Psicose Demonstrates Quantified HSV-1 Inhibition Absent in D-Psicose

L-Psicose exhibits antiviral activity against herpes simplex virus type 1 (HSV-1) with in vitro IC50 = 99.5 mM and IC90 = 160 mM, determined by plaque reduction assay (PRA) in CV-1 cells [1]. Topical treatment with 200 mM L-psicose in PBS significantly reduced the severity of herpetic stromal keratitis (HSK) compared to mock treatment in a murine eye model, with accelerated viral clearance from eye swabs [1]. By contrast, D-psicose is characterized primarily as a low-calorie sweetener and α-glucosidase inhibitor [2], with no documented antiviral activity in peer-reviewed literature against HSV-1 or related herpesviruses. This represents a functional divergence driven by the L-configuration at C-5 that is absent in the D-enantiomer.

Antiviral HSV-1 Ophthalmology

Enzymatic Inhibition Specificity: L-Psicose Inhibits Ribitol Dehydrogenase; D-Psicose Does Not

L-Psicose has been demonstrated to inhibit ribitol dehydrogenase, an enzyme (EC 1.1.1.56) that catalyzes the conversion of ribitol to ribulose-5-phosphate, a critical precursor for the pentose phosphate pathway . This inhibitory activity is attributable to L-psicose's specific stereochemical configuration at C-5, which enables binding interactions at the enzyme's active site that are sterically inaccessible to D-psicose. The D-enantiomer is instead recognized as a substrate for D-psicose-3-epimerase and fructokinase in microbial systems [1], but does not inhibit ribitol dehydrogenase. This enzyme-level functional divergence has implications for metabolic flux studies, biocatalytic cascade engineering, and antimicrobial development targeting bacterial ribitol metabolism.

Enzyme inhibition Biocatalysis Rare sugar enzymology

Chiral Purity Validation: L-Psicose Optical Rotation Distinct from D-Psicose

L-Psicose exhibits a specific optical rotation of [α]20/D = -2.0° to -5.0° (C=1, H2O) , reflecting its L-configuration at the C-5 chiral center. The D-enantiomer (D-psicose, CAS 551-68-8) displays positive optical rotation [1]. This divergence provides a quantifiable, instrument-verifiable parameter for confirming enantiomeric identity in QC workflows. The negative optical rotation serves as a critical differentiator in procurement specifications; a vendor-supplied certificate of analysis reporting positive rotation or rotation near zero (racemic mixture) indicates mislabeling, racemization, or cross-contamination with the D-form. For analytical standard applications under ISO 17034, this stereochemical purity parameter is essential for method accuracy [2].

Analytical chemistry Chiral QC HPLC method validation

L-Psicose (CAS 16354-64-6) Validated Research Applications and Procurement Use Cases


Antiviral Drug Discovery: HSV-1 and Herpesvirus Inhibition Studies

L-Psicose is validated for HSV-1 antiviral research with quantified in vitro potency (IC50 = 99.5 mM, IC90 = 160 mM in CV-1 cell plaque reduction assay) and in vivo efficacy in a murine herpetic stromal keratitis model (200 mM topical treatment, 4× daily for 10 days significantly reduced HSK severity versus mock control) [1]. This application scenario is uniquely supported for L-psicose; D-psicose has no documented HSV-1 antiviral activity. Researchers investigating rare sugars as viral entry inhibitors or evaluating structure-activity relationships among ketohexose enantiomers must procure L-psicose specifically. The established in vitro and in vivo models provide a reproducible experimental framework for dose-response studies and mechanistic investigations of L-psicose-mediated viral adsorption inhibition.

Oral Microbiology: Stereochemistry-Dependent Anti-Cariogenic Screening

L-Psicose has been directly compared against D-psicose, D-tagatose, L-tagatose, and xylitol in a standardized Streptococcus mutans GS5 culture model [1]. The 12-hour culture with 10% (w/v) sugar concentration revealed stereochemistry-dependent differential inhibition of bacterial growth, acid production, and water-insoluble glucan synthesis. This established experimental paradigm supports L-psicose as a stereochemically distinct candidate for anti-cariogenic screening and mechanistic studies of rare sugar effects on oral biofilm formation. Procurement of L-psicose (rather than the commercially ubiquitous D-psicose) is required for studies designed to isolate stereochemical contributions to antimicrobial efficacy against cariogenic pathogens.

Analytical Method Development: Chiral Reference Standard and HPLC Calibration

L-Psicose with certified purity ≥98.0% (HPLC) and verified specific optical rotation ([α]20/D = -2.0° to -5.0°, C=1, H2O) serves as an analytical reference standard for chiral separation method development and enantiomeric purity verification [1]. ISO 17034-certified reference materials are available for pharmaceutical QC and research applications requiring traceable stereochemical identity [2]. The negative optical rotation provides a rapid, instrument-verifiable parameter to confirm L-psicose identity and detect racemization or cross-contamination with D-psicose. This application is essential for laboratories developing HPLC or GC methods for rare sugar analysis in biological matrices, food products, or fermentation broths where enantiomeric discrimination is analytically critical.

Enzymology and Metabolic Engineering: Ribitol Dehydrogenase Inhibition Studies

L-Psicose is a confirmed inhibitor of ribitol dehydrogenase (EC 1.1.1.56), an enzyme that converts ribitol to ribulose-5-phosphate within the pentose phosphate pathway [1]. This inhibitory activity is unique to the L-enantiomer; D-psicose functions as a substrate for distinct epimerase and fructokinase enzymes but does not inhibit ribitol dehydrogenase. Researchers investigating metabolic flux modulation, biocatalytic cascade engineering for rare sugar production, or antimicrobial strategies targeting bacterial ribitol metabolism should procure L-psicose specifically. Use of D-psicose in ribitol dehydrogenase assays would yield false-negative results due to incompatible stereochemistry, compromising experimental validity and data reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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